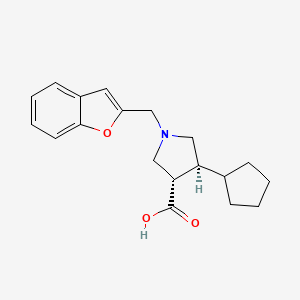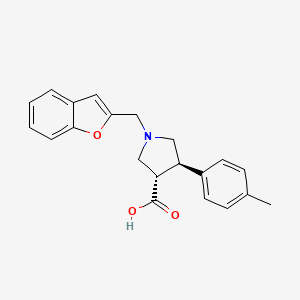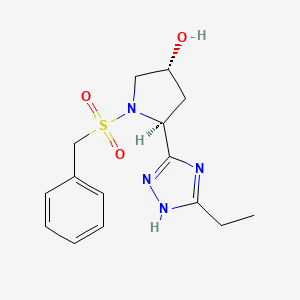![molecular formula C14H22N4O2 B7354872 (3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is also known as JNJ-40411813 and has been extensively studied for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
JNJ-40411813 exerts its anti-inflammatory effects by inhibiting the activity of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 plays a crucial role in the regulation of inflammation by breaking down cyclic adenosine monophosphate (cAMP), a signaling molecule that inhibits inflammation. By inhibiting PDE4, JNJ-40411813 increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. Moreover, this compound has also been shown to possess neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, JNJ-40411813 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of JNJ-40411813 is its potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on JNJ-40411813. One potential direction is to investigate the potential therapeutic applications of this compound in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to elucidate the exact mechanism of action of JNJ-40411813 and its effects on various signaling pathways. Additionally, the development of more water-soluble analogs of JNJ-40411813 could improve its efficacy and bioavailability in vivo.
Synthesis Methods
The synthesis of JNJ-40411813 involves the reaction of N-ethylpyrrolidine-1-carboxylic acid with 2-(dimethylamino)pyridine-3-carboxylic acid, followed by the addition of a coupling agent to form an amide bond. The resulting compound is then treated with a reagent to introduce an ether functionality, leading to the formation of JNJ-40411813.
Scientific Research Applications
JNJ-40411813 has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. Moreover, JNJ-40411813 has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-9-7-11(10-18)20-12-6-5-8-16-13(12)17(2)3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H,15,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFJGGBQWKYFD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)OC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1CC[C@@H](C1)OC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7354857.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)